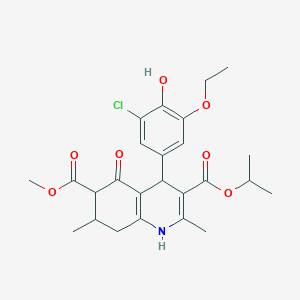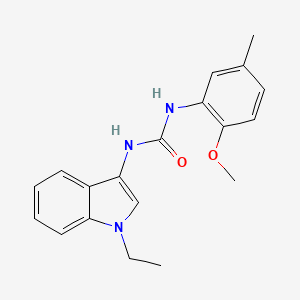![molecular formula C14H15N7O2 B2873584 N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2200040-29-3](/img/structure/B2873584.png)
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Azetidines, on the other hand, are four-membered cyclic amines that are often used in drug discovery due to their ability to mimic peptide bonds and project functional groups in defined spatial orientations.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . Azetidines can be synthesized through a variety of methods, including cyclization reactions of β-amino acids or β-lactam synthesis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives and azetidines can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo a variety of chemical reactions, including cycloaddition with dipolarophiles . Azetidines, due to their strained ring structure, can undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives and azetidines can be analyzed using techniques such as thermal analysis , spectroscopic analysis , and electrochemical analysis .Applications De Recherche Scientifique
Synthetic Methodologies
Research in synthetic chemistry has developed various methods for preparing heterocyclic compounds, including triazolo[4,3-b]pyridazines and other azines, which are valuable for pharmaceutical and material science applications. For example, studies have focused on the synthesis of 1,2,3-triazolo[4,5-d]pyrimidin-7-ones and their derivatives, showcasing methods to introduce diverse substituents into the heterocyclic framework (Kislyi et al., 2003; Farghaly, 2008). These synthetic approaches are crucial for the development of compounds with specific biological activities or material properties.
Anticancer Activities
The exploration of heterocyclic compounds in cancer research has revealed promising anticancer activities. For instance, derivatives of triazolo[4,3-b]pyridazines have been investigated for their antiproliferative effects against various cancer cell lines (Ilić et al., 2011). The modification of heterocyclic cores with different substituents can lead to compounds with significant biological activities, highlighting the potential for the compound to serve as a scaffold for developing new anticancer agents.
Antimicrobial Properties
Heterocyclic compounds also exhibit antimicrobial properties, making them valuable in the search for new antibiotics and antifungal agents. Research has shown that certain heterocyclic derivatives possess moderate to high activity against bacterial and fungal species, underscoring the potential of such compounds in addressing antimicrobial resistance (Abdel‐Aziz et al., 2008; Riyadh, 2011). This area of research is particularly relevant given the ongoing need for novel antimicrobial agents.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2/c1-9-5-11(18-23-9)14(22)19(2)10-6-20(7-10)13-4-3-12-16-15-8-21(12)17-13/h3-5,8,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZXJKETGWQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2873501.png)


![2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2873505.png)
![4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2873506.png)
![tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2873508.png)
![3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2873510.png)

![2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2873512.png)

![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2873516.png)
![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2873518.png)

![ethyl 4-cyano-3-methyl-5-[1-(propan-2-yl)-1H-pyrazole-5-amido]thiophene-2-carboxylate](/img/structure/B2873524.png)
